molecular formula C18H20FN B12376439 (2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B12376439
M. Wt: 269.4 g/mol
InChI Key: PCFGMPNKAUVMPL-AWEZNQCLSA-N
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Description

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a fluorophenyl group and a dimethylamine group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1-tetralone.

    Formation of Intermediate: The first step involves the condensation of 2-fluorobenzaldehyde with 1-tetralone in the presence of a base to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Amination: The final step involves the amination of the alcohol with dimethylamine under suitable conditions to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-(2-chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • (2S)-5-(2-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • (2S)-5-(2-methylphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Uniqueness

The presence of the fluorophenyl group in (2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20FN

Molecular Weight

269.4 g/mol

IUPAC Name

(2S)-5-(2-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C18H20FN/c1-20(2)14-10-11-15-13(12-14)6-5-8-16(15)17-7-3-4-9-18(17)19/h3-9,14H,10-12H2,1-2H3/t14-/m0/s1

InChI Key

PCFGMPNKAUVMPL-AWEZNQCLSA-N

Isomeric SMILES

CN(C)[C@H]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3F

Canonical SMILES

CN(C)C1CCC2=C(C1)C=CC=C2C3=CC=CC=C3F

Origin of Product

United States

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